

Spectroscopic Profile of 1-Chloro-5-triethylsilyl-4-pentyne: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-5-triethylsilyl-4-pentyne

Cat. No.: B064527

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Introduction

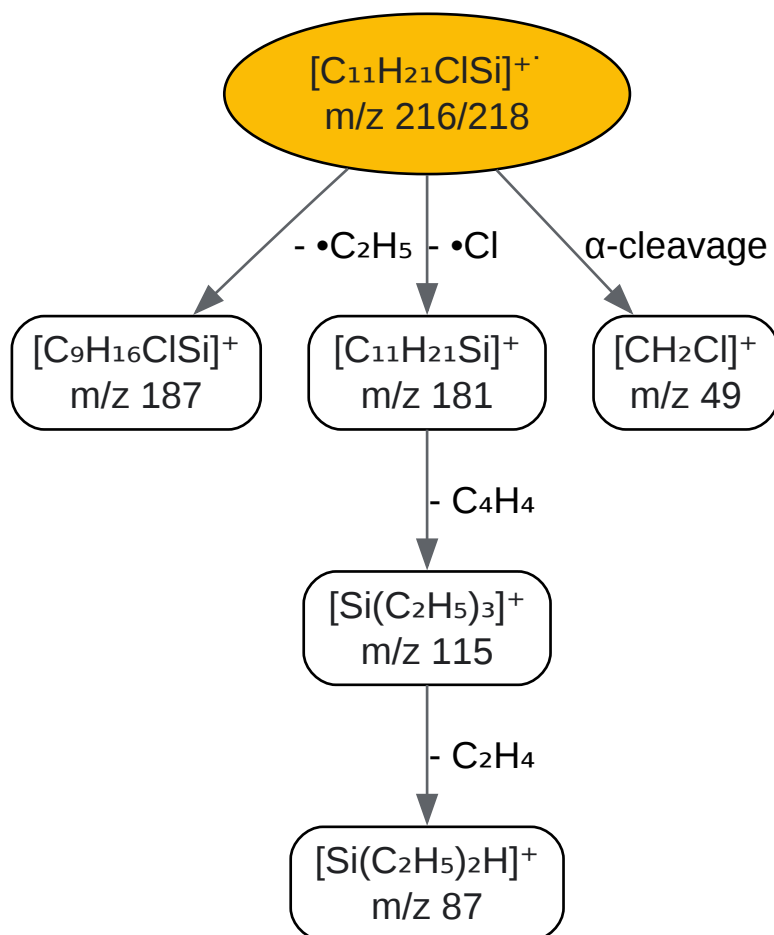
1-Chloro-5-triethylsilyl-4-pentyne is a bifunctional molecule of significant interest in synthetic chemistry. Its utility as a building block stems from the presence of two reactive sites: a terminal chloroalkane and a triethylsilyl-protected internal alkyne. This unique combination allows for selective and sequential chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. An in-depth understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-Chloro-5-triethylsilyl-4-pentyne**, grounded in the analysis of analogous compounds and established spectroscopic principles. As experimental spectra for this specific compound are not readily available in the public domain, this document serves as a robust predictive framework for researchers and scientists in the field. The methodologies and interpretations presented herein are designed to be self-validating, providing a high degree of confidence in the predicted spectral features.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of **1-Chloro-5-triethylsilyl-4-pentyne** features a five-carbon chain with a chlorine atom at the C1 position and a triethylsilyl group attached to the C5 position via a carbon-carbon triple bond between C4 and C5.

1-Chloro-5-triethylsilyl-4-pentyne	Predicted ^1H NMR Spectrum
$\equiv\text{C}-\text{Si}(\text{CH}_2\text{CH}_3)_3$	~ 0.60 ppm (q) & ~ 0.98 ppm (t)
$\text{CH}_2-\text{C}\equiv$ (C3)	~ 2.45 ppm (t)
CH_2 (C2)	~ 2.05 ppm (quin)
$\text{Cl}-\text{CH}_2$ (C1)	~ 3.65 ppm (t)



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